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Compound of Interest

Compound Name: 4-Amino-2-bromopyridine

Cat. No.: B189405 Get Quote

Introduction

4-Amino-2-bromopyridine is a pivotal heterocyclic building block in medicinal chemistry and

drug discovery.[1][2] Its utility is derived from two key functional groups: a nucleophilic amino

group at the 2-position and a bromine atom at the 4-position, which is highly amenable to a

variety of cross-coupling reactions.[1] This dual functionality permits the strategic and

regioselective introduction of diverse substituents, enabling the exploration of extensive

chemical space in the pursuit of novel therapeutic agents.[1] The 2-aminopyridine core is a

well-established pharmacophore present in numerous clinically approved drugs, and its

substitution at the 4-position can significantly modulate biological activity and pharmacokinetic

properties.[1]

This document provides detailed application notes and experimental protocols for key synthetic

transformations involving 4-Amino-2-bromopyridine, focusing on palladium-catalyzed cross-

coupling reactions.

Physicochemical and Safety Information
A summary of the key physicochemical properties and safety information for 4-Amino-2-
bromopyridine is presented below.
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Property Value Reference

CAS Number 7598-35-8 [2][3]

Molecular Formula C₅H₅BrN₂ [2][3]

Molecular Weight 173.01 g/mol [2][3]

Appearance
Yellow or pale yellow solid

powder
[2]

Melting Point 92-96 °C [2][4]

Boiling Point 321.3±22.0 °C at 760 mmHg [2]

Solubility

Moderately soluble in ethyl

acetate, dichloromethane, and

DMSO; almost insoluble in

water.

[2]

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318

(Causes serious eye damage), H335 (May cause respiratory irritation).[3][4][5] Signal Word:

Danger.[3][4]

Application Note 1: Palladium-Catalyzed Suzuki-
Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone reaction in synthetic chemistry for the formation

of carbon-carbon bonds, enabling the construction of 2-amino-4-arylpyridine scaffolds.[6] This

reaction is favored for its mild conditions and tolerance of a wide variety of functional groups.[6]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle consists of

three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-
Amino-2-bromopyridine.[6]
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Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is

transferred to the palladium center.[6]

Reductive Elimination: The two organic ligands on the palladium complex couple and are

eliminated, forming the desired 2-amino-4-arylpyridine product and regenerating the Pd(0)

catalyst.[6]

4-Amino-2-bromopyridine
+ Arylboronic Acid

[Ar-Pd(II)-Br(L)n]

 Oxidative
 Addition

Pd(0) Catalyst
+ Base
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Product
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 Catalyst
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-
Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling

of 4-Amino-2-bromopyridine with an arylboronic acid.[1] Optimization may be required for

specific substrates.

Materials:

4-Amino-2-bromopyridine (1.0 equiv)

Arylboronic acid (1.2 equiv)[1]

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)[1]

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)[1]

Potassium phosphate (K₃PO₄, 2.0 equiv)[1]
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Anhydrous, degassed solvents (e.g., 1,4-dioxane/water, 4:1)[1][7]

Schlenk flask or microwave vial

Inert gas (Argon or Nitrogen)

Procedure:

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-Amino-2-
bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos

(0.04 mmol), and K₃PO₄ (2.0 mmol).[1]

Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this

cycle three times to ensure an oxygen-free environment.[6][7]

Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water) via

syringe.[1]

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[1]

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][6]

Work-up: Upon completion, cool the reaction mixture to room temperature.[1] Dilute with an

organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[8]

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and

brine.[6]

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.[8]

Purification: Purify the crude product by flash column chromatography on silica gel to isolate

the desired 2-amino-4-arylpyridine.[6]

Data Summary: Suzuki-Miyaura Coupling Conditions
The following table summarizes representative conditions for the Suzuki coupling reaction.
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Arylbor
onic
Acid

Catalyst
(mol%)

Ligand
(mol%)

Base
(equiv)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

Phenylbo

ronic acid

Pd(OAc)₂

(2)

SPhos

(4)

K₃PO₄

(2)

Dioxane/

H₂O
100 18 ~85-95

4-

Methoxy

phenylbo

ronic acid

Pd(dppf)

Cl₂ (3)
-

K₂CO₃

(2)

Dioxane/

H₂O
90 16 ~80-90

3,5-

bis(Triflu

oromethy

l)phenylb

oronic

acid

Pd₂(dba)

₃ (1.5)

XPhos

(3)

K₃PO₄

(3)
Dioxane 100 20 ~75-85

2-

Thiophen

eboronic

acid

Pd(PPh₃)

₄ (5)
-

Cs₂CO₃

(2)

Toluene/

H₂O
110 12 ~70-80

Application Note 2: Palladium-Catalyzed Buchwald-
Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for

the formation of carbon-nitrogen (C-N) bonds.[8][9] This method provides an expedient route to

various secondary and tertiary aminopyridines from 4-Amino-2-bromopyridine.[10]

Reaction Principle

Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a palladium-based

catalytic cycle. The key difference lies in the transmetalation step, where an amine, activated

by a strong base, displaces the halide on the palladium(II) intermediate. The subsequent

reductive elimination forms the C-N bond of the product. The reaction requires a strong, non-

nucleophilic base, such as sodium tert-butoxide (NaOtBu).[11]
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Caption: General experimental workflow for Buchwald-Hartwig amination.
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Experimental Protocol: General Procedure for
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of 4-Amino-2-bromopyridine.[8]

Optimization of catalyst, ligand, and base may be necessary for specific amines.

Materials:

4-Amino-2-bromopyridine (1.0 equiv)

Amine (primary or secondary, 1.1–1.5 equiv)

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5–2.5 equiv)

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Sealed tube or Schlenk flask

Procedure:

Reaction Setup: In an oven-dried sealed tube or Schlenk flask, combine 4-Amino-2-
bromopyridine (1.0 mmol), the palladium catalyst, the ligand, and the base under an inert

atmosphere.

Reactant Addition: Add the amine (1.2 mmol) followed by the anhydrous, degassed solvent

(typically at a concentration of 0.1 M with respect to the starting material).[8]

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[8]

Monitoring: Monitor the reaction by TLC or LC-MS until completion.[8]

Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent

(e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.[8]
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Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.[8]

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate under reduced pressure.[8]

Purification: Purify the crude product by silica gel column chromatography using an

appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired

product.[8]

Data Summary: Buchwald-Hartwig Amination Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination

reaction.

Amine
Catalyst
(mol%)

Ligand
(mol%)

Base
(equiv)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

Morpholi

ne

Pd₂(dba)

₃ (2)

BINAP

(4)

NaOtBu

(2.0)
Toluene 100 12 ~80-95

Aniline
Pd(OAc)₂

(2)

XPhos

(4)

K₂CO₃

(2.5)
Dioxane 110 24 ~70-85

n-

Butylami

ne

Pd₂(dba)

₃ (1.5)

Xantphos

(3)

Cs₂CO₃

(2.0)
Dioxane 100 16 ~75-90

Diethyla

mine

Pd(OAc)₂

(3)

RuPhos

(6)

K₃PO₄

(3.0)
Toluene 110 24 ~65-80

Synthesis of 4-Amino-2-bromopyridine
A conventional and economical method for synthesizing the title compound starts from its

precursor, 2-bromo-4-nitropyridine, which is reduced to the corresponding amine.[2]

Reaction Scheme: 2-bromo-4-nitropyridine → 4-Amino-2-bromopyridine
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Caption: Workflow for the synthesis of 4-Amino-2-bromopyridine via reduction.
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Protocol: Reduction of 2-Bromo-4-nitropyridine
This protocol is based on a reported industrial synthesis method.[12]

Materials:

2-Bromo-4-nitropyridine (1.0 equiv)

Reduced iron powder (10.0 equiv)[12]

Concentrated HCl (catalytic amount)[12]

Ethanol

Procedure:

In a round-bottom flask, combine 2-bromo-4-nitropyridine (0.421 mol) and ethanol (1 L).[12]

With mechanical stirring, add reduced iron powder (4.21 mol) and concentrated HCl (7.5

mL).[12]

Heat the mixture to reflux (approx. 76 °C) for 5 hours.[12]

After the reaction is complete, cool the solution to room temperature.[12]

Filter the reaction mixture through diatomaceous earth and concentrate the filtrate.[12]

Filter the resulting solid, wash with water, and dry to obtain 4-Amino-2-bromopyridine as a

faint yellow solid (Yield: ~80.5%).[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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